molecular formula C9H5ClF3N B8696700 6-chloro-5-(trifluoromethyl)-1H-indole

6-chloro-5-(trifluoromethyl)-1H-indole

Cat. No. B8696700
M. Wt: 219.59 g/mol
InChI Key: UAWAOAKXRRWBTB-UHFFFAOYSA-N
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Patent
US07994196B2

Procedure details

A mixture of 5-chloro-4-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline (16.5 g), copper(I) iodide (20.4 g) and dimethylformamide (100 ml) was stirred at room temperature for 10 min and then stirred with heating at 100° C. for 2.5 hr. The reaction mixture was allowed to cool, diethyl ether was added and the mixture was stirred at room temperature. The reaction mixture was filtered through a celite (trademark) filter, and the filtrate was washed with water and saturated brine, dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give a brown oil. The oil was purified by silica gel column chromatography (elution solvent:ethyl acetate-hexane (1:5-1:3)) to give 6-chloro-5-(trifluoromethyl)-1H-indole (5.75 g, yield 46%).
Name
5-chloro-4-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
20.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:15]([F:18])([F:17])[F:16])=[CH:4][C:5]([C:9]#[C:10][Si](C)(C)C)=[C:6]([CH:8]=1)[NH2:7].CN(C)C=O>[Cu]I.C(OCC)C>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:9]=[CH:10][NH:7]2)=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16]

Inputs

Step One
Name
5-chloro-4-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline
Quantity
16.5 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)C#C[Si](C)(C)C)C(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
copper(I) iodide
Quantity
20.4 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 100° C. for 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite (trademark)
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the filtrate was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel column chromatography (elution solvent:ethyl acetate-hexane (1:5-1:3))

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=C2C=CNC2=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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